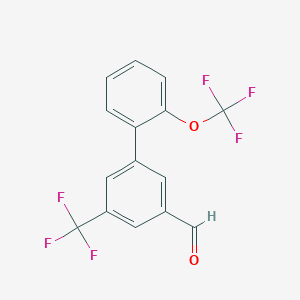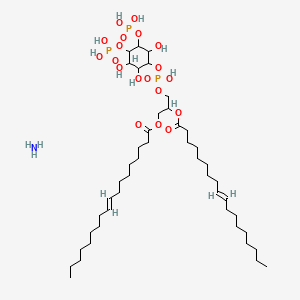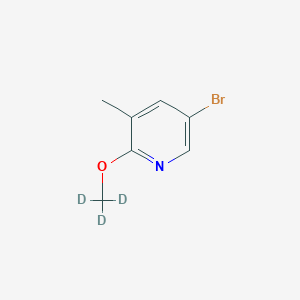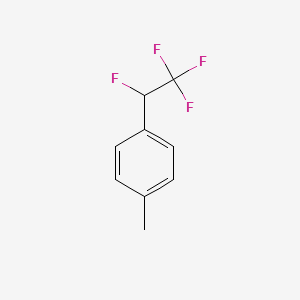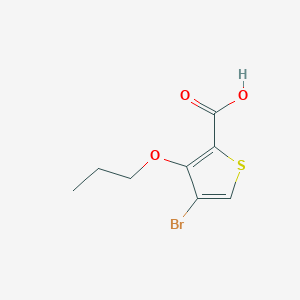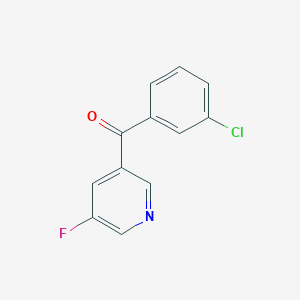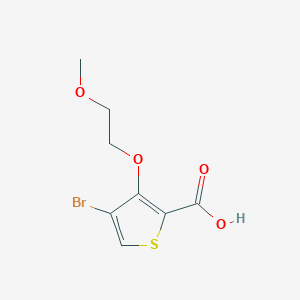
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-bromo-3-(2-metoxietoxi)tiofeno-2-carboxílico es un compuesto heterocíclico que contiene un anillo de tiofeno sustituido con un átomo de bromo, un grupo ácido carboxílico y un grupo 2-metoxietoxi. Los derivados del tiofeno son conocidos por sus diversas aplicaciones en electrónica orgánica, productos farmacéuticos y ciencia de materiales debido a sus propiedades electrónicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-bromo-3-(2-metoxietoxi)tiofeno-2-carboxílico generalmente implica la bromación de derivados del tiofeno seguida de reacciones de carboxilación y eterificación. Un método común incluye:
Bromación: El tiofeno se broma utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador como hierro o cloruro de aluminio.
Carboxilación: El tiofeno bromado se somete a carboxilación utilizando dióxido de carbono bajo alta presión y temperatura en presencia de una base como el hidróxido de sodio.
Eterificación: El producto carboxilado se hace reaccionar con 2-metoxietanol en presencia de un catalizador ácido para formar el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados garantiza un control preciso de la temperatura, la presión y el tiempo de reacción, lo que lleva a una mayor eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-bromo-3-(2-metoxietoxi)tiofeno-2-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede sustituirse con otros nucleófilos como aminas o tioles.
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfones.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol o un aldehído.
Reactivos y condiciones comunes
Sustitución: Reactivos como la azida de sodio o el tiocianato de potasio en presencia de un disolvente aprótico polar.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales
Sustitución: Formación de derivados de tiofeno 4-sustituidos.
Oxidación: Formación de sulfoxidos o sulfones de tiofeno.
Reducción: Formación de alcoholes o aldehídos de tiofeno.
Aplicaciones Científicas De Investigación
El ácido 4-bromo-3-(2-metoxietoxi)tiofeno-2-carboxílico tiene varias aplicaciones en la investigación científica:
Electrónica orgánica: Utilizado como bloque de construcción para semiconductores orgánicos y polímeros conductores.
Productos farmacéuticos: Investigado por su potencial como precursor en la síntesis de moléculas biológicamente activas.
Ciencia de materiales: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-bromo-3-(2-metoxietoxi)tiofeno-2-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores, dependiendo de su aplicación. En la electrónica orgánica, contribuye al transporte de carga y la conductividad a través de su sistema conjugado. En los productos farmacéuticos, puede interactuar con objetivos biológicos para ejercer efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-bromo-3-tiofeno-carboxílico
- Ácido 4-bromo-2-tiofeno-carboxílico
- 2-Bromo-tiofeno
Unicidad
El ácido 4-bromo-3-(2-metoxietoxi)tiofeno-2-carboxílico es único debido a la presencia del grupo 2-metoxietoxi, que imparte propiedades de solubilidad y electrónicas específicas. Esto lo hace particularmente valioso en aplicaciones que requieren un control preciso de las interacciones moleculares y el comportamiento electrónico.
Propiedades
Fórmula molecular |
C8H9BrO4S |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
4-bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO4S/c1-12-2-3-13-6-5(9)4-14-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
Clave InChI |
KVVPKHDTGMYFKH-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(SC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


